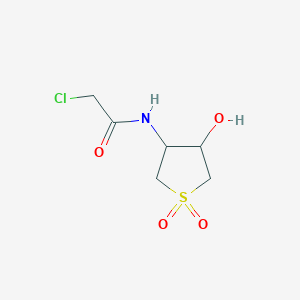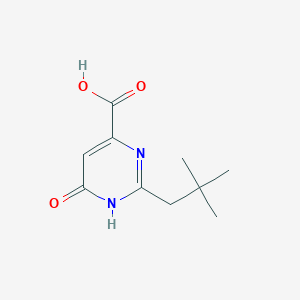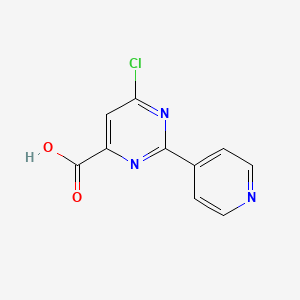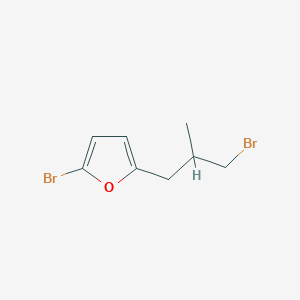
2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide is a chemical compound with the molecular formula C6H10ClNO4S It is known for its unique structure, which includes a chlorinated acetamide group and a tetrahydrothienyl ring with a hydroxyl and sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide typically involves the reaction of 2-chloroacetamide with a suitable tetrahydrothienyl derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine. The process may also involve the use of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted acetamides .
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide include:
- 2-Chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-YL)acetamide
- 2-Chloro-N-(4-methoxy-1,1-dioxidotetrahydrothien-3-YL)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H10ClNO4S |
|---|---|
Peso molecular |
227.67 g/mol |
Nombre IUPAC |
2-chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C6H10ClNO4S/c7-1-6(10)8-4-2-13(11,12)3-5(4)9/h4-5,9H,1-3H2,(H,8,10) |
Clave InChI |
UNTZIMIORRINRH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)



